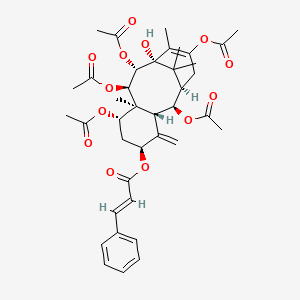

Taxuspine D

Description

Properties

Molecular Formula |

C39H48O13 |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

[(1R,2R,3R,5S,7S,8S,9R,10S,11S)-2,7,9,10,13-pentaacetyloxy-11-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-12-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H48O13/c1-20-29(52-32(45)17-16-27-14-12-11-13-15-27)19-31(48-23(4)41)38(10)33(20)34(49-24(5)42)28-18-30(47-22(3)40)21(2)39(46,37(28,8)9)36(51-26(7)44)35(38)50-25(6)43/h11-17,28-29,31,33-36,46H,1,18-19H2,2-10H3/b17-16+/t28-,29-,31-,33-,34+,35-,36-,38+,39-/m0/s1 |

InChI Key |

YQWATTVJPRZZEE-HWFKHETCSA-N |

SMILES |

CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC1=C(C[C@H]2[C@H]([C@@H]3C(=C)[C@H](C[C@@H]([C@]3([C@H]([C@@H]([C@@]1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |

Synonyms |

taxuspine D |

Origin of Product |

United States |

Occurrence, Isolation, and Advanced Characterization Methodologies in Research

Natural Occurrence and Distribution Research

Taxuspine D is primarily sourced from various species of the yew tree, belonging to the genus Taxus. Research has consistently identified Taxus cuspidata, commonly known as the Japanese yew, as a significant natural reservoir of this compound. nih.govcapes.gov.brwsu.edu Studies have also reported its presence in other yew species, including Taxus wallichiana. researchgate.netcapes.gov.br The genus Taxus is renowned for producing a wide array of over 600 taxane (B156437) metabolites, with this compound being one of the many structurally diverse compounds isolated from these plants. wsu.edunih.gov

The distribution of this compound within the yew tree is not uniform, with varying concentrations found in different plant parts. It has been successfully isolated from the stems and leaves of Taxus cuspidata. nih.govcapes.gov.brwikipedia.org Furthermore, research has also identified this compound in the seeds of the Japanese yew. capes.gov.brthieme-connect.com The specific concentration of taxoids, including this compound, can differ significantly not only between different tissues but also among various cultivars and geographical locations of the Taxus species. researchgate.net

Table 1: Documented Sources and Plant Parts Containing this compound

| Taxus Species | Plant Part | Reference(s) |

| Taxus cuspidata | Stems | nih.gov, capes.gov.br |

| Taxus cuspidata | Leaves | wikipedia.org |

| Taxus cuspidata | Seeds | capes.gov.br, thieme-connect.com |

| Taxus wallichiana | Not specified | researchgate.net, capes.gov.br |

This table is based on available research and may not be exhaustive.

Advanced Isolation and Purification Strategies in Research

The isolation and purification of this compound from the complex chemical matrix of Taxus extracts require sophisticated and multi-step methodologies.

Modern chromatographic techniques are indispensable for the separation of this compound from the multitude of other taxoids and plant metabolites. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, utilized for both analytical and preparative purposes. researchgate.netnih.govmdpi.com Column chromatography, often using silica (B1680970) gel, is a fundamental step in the initial fractionation of the crude extract. tandfonline.comasianpubs.org These methods, frequently used in combination, allow for the resolution of compounds with very similar structures. researchgate.net

To obtain sufficient quantities of this compound for research purposes, preparative scale isolation techniques are employed. This involves scaling up the chromatographic methods used in analytical work. Preparative HPLC is a key technique for purifying larger amounts of the target compound to a high degree of purity. mdpi.comnih.gov The process typically begins with the extraction of the plant material, followed by a series of purification steps. For example, a common procedure involves extracting dried and crushed plant material with a solvent like methanol (B129727), followed by partitioning and repeated column chromatography to isolate the desired fractions containing this compound. thieme-connect.comtandfonline.com

Advanced Isolation and Purification Strategies in Research

Optimization of Extraction and Separation Protocols

The isolation of this compound from its natural source, the Japanese yew (Taxus cuspidata), necessitates meticulous optimization of extraction and separation protocols to maximize yield and purity. nih.gov Research has shown that the efficiency of extracting taxanes, including this compound, is influenced by several factors such as the choice of solvent, solid-to-liquid ratio, extraction temperature, and duration. nih.gov

Initial extraction from the plant material, typically the stems or needles, often employs organic solvents. nih.govthegoodscentscompany.com Studies on related taxanes have explored various solvents, with methanol and ethanol (B145695) being common choices. nih.gov The optimization process often involves a systematic variation of parameters. For instance, in the extraction of taxol from Taxus mairei, a response surface methodology (RSM) was used to determine optimal conditions, which were found to be a methanol concentration of 90%, a solid-liquid ratio of 1:15 (g/mL), an ultrasonic extraction temperature of 40°C, and an extraction time of 60 minutes. nih.gov While specific optimization data for this compound is not detailed, similar principles would apply.

Following the initial extraction, a series of separation techniques are employed to isolate this compound from the complex mixture of other taxoids and plant metabolites. nih.govwsu.edu These protocols typically involve liquid-liquid partitioning and multiple chromatographic steps. For example, an extract might be partitioned between ethyl acetate (B1210297) and water. mdpi.com

Subsequent purification relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a crucial tool, often using reversed-phase columns. nih.gov The separation of taxanes can be achieved on columns like a Curosil-PFP column with a gradient mobile phase of acetonitrile (B52724) and water. nih.gov The development of efficient separation protocols is essential for obtaining pure this compound for structural elucidation and bioactivity studies. researchgate.net Researchers have also investigated methods like antisolvent recrystallization to purify taxanes from crude extracts, where factors like crude extraction concentration and the volume ratio of antisolvent to solvent are optimized. mdpi.com Advanced techniques such as high-intensity pulsed electric field (PEF) extraction have also been explored to enhance the extraction efficiency of taxanes from Taxus cuspidata needles, optimizing parameters like particle size and centrifugal speed for separation. nih.gov

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of Taxane (B156437) Core Biosynthesis

The biosynthesis of all taxanes begins with the construction of the characteristic taxane skeleton. This process is a multi-step enzymatic cascade that transforms a universal diterpenoid precursor into the foundational taxane core.

Early Enzymatic Steps in Taxadiene Formation

The committed step in the biosynthesis of the taxane family is the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to taxa-4(5),11(12)-diene. nih.govgenome.jp This complex reaction is catalyzed by a single enzyme, taxadiene synthase (TDS), which belongs to the lyase family. wikipedia.org TDS orchestrates a series of intricate intramolecular rearrangements, including the formation of three rings and the establishment of key stereochemical centers. rhea-db.org The process is initiated by the ionization of the diphosphate group from GGPP, followed by a cascade of cyclizations and a proton transfer, ultimately yielding taxa-4(5),11(12)-diene as the major product. nih.gov The enzyme geranylgeranyl diphosphate synthase (GGPPS) is responsible for producing the GGPP precursor from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). encyclopedia.pub

Role of Cytochrome P450 Monooxygenases in Core Functionalization

Following the formation of the taxadiene core, a series of oxidative modifications are carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net These enzymes play a crucial role in decorating the taxane skeleton with hydroxyl groups at various positions, a critical step for the subsequent diversity of taxoids. nih.govpnas.org It is estimated that approximately half of the nearly 20 enzymatic steps in the biosynthesis of complex taxoids like paclitaxel (B517696) are catalyzed by CYP450s. nih.govnih.gov

The first of these oxidative steps is the hydroxylation of taxadiene at the C5α position, a reaction catalyzed by taxadiene-5α-hydroxylase, which converts taxadiene to taxa-4(20),11(12)-dien-5α-ol. pnas.orgmdpi.com This initial hydroxylation is a pivotal point, leading to a branching of the biosynthetic pathway. researchgate.net Subsequent hydroxylations at positions such as C10 and C13 are also mediated by specific CYP450s, and these enzymes often exhibit remarkable, yet distinct, substrate specificities. nih.govnih.gov The functional characterization of these hydroxylases has been instrumental in piecing together the complex network of reactions that functionalize the taxane core. nih.govresearchgate.net

Specific Biosynthetic Modifications Leading to Taxuspine D

While the general pathway for taxane core biosynthesis is becoming clearer, the precise sequence of events leading to specific, less common taxoids like this compound is still an active area of research. This compound, isolated from Taxus cuspidata, possesses a unique substitution pattern that arises from specific post-cyclization modifications. researchgate.netnih.gov

Identification of Putative Precursors and Intermediates

Identifying the direct precursors and intermediates in the this compound biosynthetic pathway is challenging due to their typically low abundance in plant tissues. However, based on the known steps in taxane biosynthesis, it is hypothesized that the pathway to this compound diverges from the main route leading to more abundant taxoids. The presence of various taxane structures in Taxus species suggests a "metabolic grid" where intermediates can be acted upon by several different enzymes, leading to a wide array of final products. encyclopedia.pubmdpi.com For instance, after the initial formation of taxa-4(20),11(12)-dien-5α-ol, the pathway can branch towards different di- and tri-hydroxylated intermediates. nih.gov The identification of taxoids with similar oxygenation patterns to this compound in Taxus species provides clues to its potential precursors. researchgate.net

Investigation of Post-Cyclization Oxidation and Acylation Events

The unique structure of this compound is the result of specific oxidation and acylation events that occur after the initial cyclization and core hydroxylation steps. mdpi.com The hydroxylation of the taxane skeleton is primarily mediated by the CYP450 enzyme family. encyclopedia.pubnih.gov These enzymes are often selective for substrates that have already undergone some degree of modification, such as acetylation. mdpi.comnih.gov

Metabolic Engineering and Biotechnological Production Research

Metabolic engineering and biotechnology offer promising avenues to overcome the supply limitations of complex natural products like taxanes, the class of diterpenoid compounds to which this compound belongs. Research in this field aims to develop sustainable and high-yielding production platforms, moving beyond reliance on extraction from the slow-growing yew tree (Taxus spp.). These efforts primarily focus on enhancing productivity in plant cell cultures, genetically modifying biosynthetic enzymes, and reconstructing the entire biosynthetic pathway in microbial or alternative plant hosts.

Strategies for Enhancing Taxane Production in Plant Cell Cultures

Plant cell culture is a leading alternative for the production of paclitaxel and other taxanes. nih.gov Cultures of Taxus cells in bioreactors provide a controlled environment for scalable production, independent of geographical and climatic constraints. frontiersin.org Phyton Biotech's Plant Cell Fermentation (PCF®) technology is a notable commercial success in this area, though yields can still be low, necessitating further optimization. frontiersin.orgoup.com

Several strategies have been developed to enhance the productivity of these cell cultures:

Elicitation: The application of elicitors, such as methyl jasmonate, is a highly effective strategy. tsijournals.com Elicitors are compounds that trigger defense responses in the plant cells, leading to the upregulation of secondary metabolite pathways, including taxane biosynthesis. Studies have shown that methyl jasmonate can significantly increase paclitaxel accumulation by boosting the expression of key enzyme genes like geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TS). tsijournals.com

Precursor Feeding: Supplying the culture medium with biosynthetic precursors can bypass early rate-limiting steps and increase the flux towards the final product.

Optimization of Culture Conditions: Manipulating physical and chemical factors such as media composition, gas composition, and osmotic pressure can significantly impact cell growth and taxane yield. nih.gov

Advanced Bioprocessing Strategies: Techniques like two-phase or two-stage cultivation, where growth and production phases are separated, as well as semi-continuous and perfusion cultures, have been implemented to improve efficiency. nih.gov

Genetic Overexpression: A key metabolic engineering approach involves the overexpression of genes that code for rate-limiting enzymes in the taxane biosynthetic pathway. frontiersin.org For example, transgenic cell cultures of Taxus mairei that were engineered to overexpress the gene for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) showed enhanced production capabilities. frontiersin.orgfrontiersin.org

Genetic Manipulation of Biosynthetic Enzymes in Model Systems

The genetic manipulation of enzymes is a cornerstone of metabolic engineering, aimed at increasing the efficiency of the taxane biosynthetic pathway. This involves identifying and modifying genes within the native Taxus species or in model plant systems. frontiersin.org

A significant challenge in this area is the inherent difficulty of genetically transforming gymnosperms like Taxus and the slow growth of the resulting transformed cells. frontiersin.orgfrontiersin.orgresearchgate.net Despite these hurdles, progress has been made using various transformation techniques, including those mediated by Agrobacterium tumefaciens and Agrobacterium rhizogenes, to create transgenic cell and hairy root cultures. frontiersin.org Hairy root cultures are particularly valuable as they are often genetically stable and capable of robust growth. frontiersin.org

Research has focused on several key areas:

Manipulation of Transcription Factors: Transcription factors are proteins that regulate the expression of multiple genes within a pathway. By engineering transcription factors that control the taxane biosynthesis pathway, researchers can achieve a coordinated upregulation of all the necessary enzymes, leading to higher product yields. frontiersin.org

Pathway Analysis through Gene Co-expression: The recent availability of high-quality Taxus genomes has enabled large-scale transcriptomic studies. oup.com By analyzing gene co-expression patterns across different tissues and conditions, researchers can identify novel genes involved in the pathway. oup.combiorxiv.org This approach has been instrumental in discovering previously unknown enzymes required for the synthesis of key taxane intermediates. biorxiv.org

Heterologous Expression of Biosynthetic Genes for Pathway Reconstruction

Reconstructing the entire taxane biosynthetic pathway in a fast-growing, genetically tractable heterologous host, such as yeast or bacteria, is considered a "holy grail" for sustainable production. researchgate.netnih.gov This synthetic biology approach circumvents the issues of slow growth and complex genetics associated with Taxus cell cultures. oup.com

Significant progress has been made in expressing parts of the pathway in various hosts:

Escherichia coli: Early efforts successfully demonstrated the production of the taxane backbone, taxadiene, in engineered E. coli. tsijournals.comresearchgate.net This was achieved by co-expressing the genes for taxadiene synthase (TXS) from Taxus brevifolia and geranylgeranyl diphosphate synthase (GGPPS). frontiersin.org

Saccharomyces cerevisiae (Yeast): Yeast has been a popular chassis for expressing eukaryotic pathways. Researchers have successfully installed and functionally expressed up to eight genes from the taxol pathway in yeast, leading to the production of more complex intermediates like taxadien-5α-acetoxy-10β-ol. tsijournals.comnih.gov This multi-gene engineering effort required the use of multiple plasmids and promoters to balance the expression of the various enzymes. nih.gov

Nicotiana benthamiana: This model plant has emerged as a powerful system for transiently expressing and testing biosynthetic pathways. nih.gov Recent breakthroughs have shown the de novo biosynthesis of baccatin (B15129273) III, a direct and valuable precursor to paclitaxel, in N. benthamiana leaves. biorxiv.org This was accomplished by expressing a combination of newly discovered and previously known taxane biosynthetic genes. biorxiv.org

A persistent challenge in heterologous expression is the proper functioning of complex plant enzymes, particularly the cytochrome P450 monooxygenases. oup.comnih.gov These enzymes often require specific conditions and can exhibit a lack of specificity, leading to the formation of undesired byproducts. nih.gov Researchers have found that strategies such as tuning the strength of gene promoters can optimize enzyme levels, reducing byproduct formation and increasing the yield of the desired taxane intermediate. nih.gov While the complete transfer of the paclitaxel metabolic route into a heterologous host has not yet been achieved, these advancements represent critical steps toward developing a microbial or alternative plant-based factory for taxane production. frontiersin.org

Synthetic Chemistry Approaches to Taxuspine D and Analogues

Total Synthesis Strategies for Taxuspine D and Related Taxanes

The total synthesis of complex taxanes like this compound is a testament to the power of modern organic synthesis. These endeavors require meticulous planning and execution to construct the characteristic 6-8-6 tricyclic core and install the numerous stereocenters and functional groups with precision.

Retrosynthetic analysis is a logical approach to designing a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netlkouniv.ac.in For taxanes, this process involves identifying key bonds that can be disconnected to break the complex structure into more manageable fragments.

A common strategy for taxane (B156437) synthesis involves disconnecting the eight-membered B-ring, which is often the most challenging part to construct. This leads to two main fragments: a precursor for the A-ring and another for the C-ring. aua.gr For instance, the Nicolaou and Danishefsky groups, in their respective total syntheses of Taxol, utilized an A+C connection strategy to form the central B-ring. lookchem.com

Key disconnections in taxane synthesis often include:

Shapiro reaction and McMurry coupling: To assemble the ABC ring skeleton from A and C ring precursors. google.com

Diels-Alder reaction: To form the 6-8-6 tricyclic system. nih.gov

Intramolecular Diels-Alder (IMDA) reactions: To generate the key eight-membered taxane ring. researchgate.net

The choice of disconnection points is crucial and is often guided by the desire to use robust and well-established chemical reactions for the subsequent bond formations.

Building the intricate taxane skeleton is a central challenge in the total synthesis of compounds like this compound. Various innovative strategies have been employed to construct the characteristic 6/8/6-membered tricyclic core.

One powerful approach involves the use of ring-closing metathesis (RCM) to form the eight-membered B-ring. mdpi.com This reaction has been utilized in model studies for the taxane skeleton, demonstrating its utility in forming cyclooctene (B146475) derivatives. mdpi.com Another strategy employs a Diels-Alder reaction to forge the 6-8-6 tricyclic skeleton, which has been successfully demonstrated on a gram scale. nih.gov

Intramolecular reactions have also proven effective. For example, an intramolecular aldol (B89426) cyclization has been used to construct the eight-membered B-ring, completing the 6/8/6 core of the taxanes. escholarship.org Furthermore, cascade reactions, such as a diendiyne metathesis cyclization , offer a rapid and efficient one-step method for constructing a taxane-like skeleton. rsc.org

The table below summarizes some of the key strategies for constructing the taxane skeleton.

| Strategy | Key Reaction | Ring(s) Formed | Reference(s) |

| Ring-Closing Metathesis | Olefin Metathesis | B-ring (cyclooctene) | mdpi.com |

| Diels-Alder Cycloaddition | Diels-Alder Reaction | ABC tricyclic system | nih.gov |

| Intramolecular Aldol Cyclization | Aldol Condensation | B-ring | escholarship.org |

| Diendiyne Metathesis | Enyne Metathesis | ABC tricyclic system | rsc.org |

| Shapiro/McMurry Coupling | Shapiro Reaction, McMurry Coupling | ABC tricyclic system | google.com |

These diverse strategies highlight the ingenuity of synthetic chemists in tackling the formidable challenge of constructing the complex taxane framework.

After the construction of the core taxane skeleton, the next critical phase is the stereocontrolled introduction of the various functional groups, such as hydroxyls, esters, and the oxetane (B1205548) ring, that adorn the molecule. This stage requires a high degree of precision to ensure the correct three-dimensional arrangement of atoms, which is crucial for the biological activity of taxanes. scholarsresearchlibrary.com

The biosynthesis of taxanes often involves a series of site-selective allylic oxidations. acs.orgnih.gov Chemists have sought to mimic this natural strategy in the laboratory. For instance, a two-phase synthesis approach has been developed where a minimally oxidized taxane core is first synthesized and then subjected to a series of stereoselective oxidations at positions C5, C10, and C13. acs.orgnih.gov

The introduction of the oxetane D-ring is another significant challenge. One method involves a multi-step sequence that includes a trimethylsilyl (B98337) triflate-promoted epoxide-opening, stereocontrolled oxirane formation, and a reductive transposition. nih.gov

The strategic installation of protecting groups is essential throughout the synthesis to mask reactive functional groups while others are being manipulated. These protecting groups must be selectively removable under mild conditions at later stages of the synthesis. researchgate.net The final steps often involve the attachment of the side chain at the C13 position, a crucial modification for the bioactivity of many taxoids. google.com

Semi-Synthesis from Accessible Taxane Precursors

Given the complexity and length of total synthesis routes, semi-synthesis has emerged as a more practical and widely used approach for producing this compound analogues and other taxoids. This strategy starts with a naturally abundant taxane precursor, such as 10-deacetylbaccatin III, which is then chemically modified to yield the desired target molecule. researchgate.net

The generation of this compound analogues often involves the derivatization of readily available natural taxoids. This approach allows for the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the taxane molecule. mdpi.comacs.org

Key strategies for derivatization include:

Esterification and Acylation: The hydroxyl groups at various positions (e.g., C7, C10, C13) can be esterified or acylated to introduce different functional groups. nih.gov For example, selective protection of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III allows for the efficient semi-synthesis of various taxol analogues. researchgate.net

Side-Chain Modification: The C13 side chain is a critical determinant of biological activity. The Ojima-Holton coupling protocol, which involves the coupling of enantiopure β-lactams to a derivatized baccatin (B15129273) scaffold, is a powerful method for synthesizing a wide range of paclitaxel (B517696) analogues with modified side chains. stonybrook.edu

Core Modifications: Chemical transformations can also be performed on the taxane core itself. For instance, the C2 benzoate (B1203000) group can be selectively removed and replaced with other functionalities to create novel analogues. researchgate.net

These derivatization strategies have led to the creation of large libraries of taxoid analogues, some of which exhibit improved properties compared to the parent compounds. stonybrook.edu

Chemical transformations are employed in semi-synthesis not only to create analogues but also to simplify the taxane structure for mechanistic studies or to introduce novel structural features for diversification. mdpi.comacs.org

One approach involves chemo-enzymatic transformations , where chemical reactions are combined with biological transformations using enzymes or microorganisms. eurekaselect.comnih.gov This method has been used to generate over 200 taxane derivatives, leading to the discovery of compounds with potent biological activities. eurekaselect.comnih.gov Biotransformations can mimic some of the steps in the biosynthetic pathway of taxoids, providing insights into their natural production. eurekaselect.com

Skeletal remodeling strategies have also been developed to transform readily available terpenes into diverse natural product-like scaffolds. escholarship.org These methods can involve C-C bond cleavage and rearrangement reactions to access unique taxane chemical spaces. escholarship.org For example, a visible light-induced transannular [2+2] photocycloaddition has been used to transform a taxol core into a nonclassical cyclotaxane core. escholarship.org

These chemical transformations provide powerful tools for diversifying the chemical space of taxanes, leading to the discovery of novel compounds with potentially enhanced therapeutic properties.

Development of Novel Synthetic Methodologies

The intricate and highly functionalized structure of this compound and its analogues has spurred significant innovation in synthetic organic chemistry. Researchers have developed and refined a host of novel methodologies to address the challenges inherent in constructing the complex taxane skeleton, particularly the formation of its macrocyclic core and the precise installation of various functional groups.

Exploration of Macrocyclization Reactions

The formation of the large ring system within taxanes is a critical and often challenging step in their total synthesis. Various macrocyclization strategies have been explored to efficiently construct these complex scaffolds. nih.gov These methods are crucial for creating the macrocyclic core that defines the structure of compounds like this compound.

Key macrocyclization strategies employed in the synthesis of taxane analogues include:

Yamaguchi Macrolactonization : This esterification method is effective for forming large-ring lactones. In the synthesis of a simplified analogue of Taxuspine X, a hydroxyl acid precursor was successfully cyclized to form a 12-membered macrolactone in 50% yield using 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534) (Et3N), and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Ring-Closing Metathesis (RCM) : RCM has become a powerful tool for forming carbon-carbon bonds in macrocyclic systems. nih.gov It has been applied to the synthesis of simplified taxuspine analogues, demonstrating its utility in creating complex diterpenoid structures. nih.gov The versatility and functional group tolerance of catalysts like Grubbs' and Hoveyda-Grubbs' catalysts make RCM a popular choice for synthesizing macrocycle libraries. cam.ac.uk

Pinacol (B44631) Coupling : An intramolecular pinacol coupling reaction mediated by samarium(II) iodide (SmI2) has been used to construct the eight-membered B-ring of Taxol, forming the C1–C2 bond in a diastereoselective manner. acs.org A similar reductive coupling using TiCl4 and zinc dust was employed to form a carbocyclic taxane analogue from a dialdehyde (B1249045) precursor, achieving a 49% yield. nih.gov

Heck Macrocyclization : The palladium-catalyzed Heck reaction is another strategy for forming macrocycles, including peptidomimetics and the approved drug lorlatinib. mdpi.com Its application in natural product synthesis showcases its potential for constructing complex, large-ring systems. mdpi.com

These diverse reactions provide synthetic chemists with a robust toolkit for tackling the macrocyclic challenge of taxanes. nih.govcore.ac.uk

Table 1: Comparison of Macrocyclization Reactions in Taxane Synthesis

| Reaction | Key Reagents | Bond Formed | Example Application | Reference |

|---|---|---|---|---|

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Ester (C-O) | Synthesis of a 12-membered macrolactone analogue of Taxuspine X. | nih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalysts | Alkene (C=C) | Synthesis of simplified diterpenoid taxuspine analogues. | nih.gov |

| Pinacol Coupling | TiCl4, Zn dust or SmI2 | Diol (C-C) | Formation of a carbocyclic taxane analogue and B-ring of Taxol. | nih.govacs.org |

| Heck Coupling | Palladium catalyst | Alkene (C-C) | General strategy for large ring synthesis, used for macrocyclic drugs. | mdpi.com |

Chemo- and Regioselective Functionalization Strategies

The dense and varied functionalization of the taxane core requires highly selective chemical transformations. A significant challenge is the targeted oxidation of specific C-H bonds at various positions, such as C5, C10, and C13, without affecting other sensitive groups. acs.org The development of chemo- and regioselective reactions has been paramount to the successful synthesis of complex taxanes. acs.orgresearchgate.net

A "two-phase" synthetic strategy has been conceptualized, where the initial "cyclase phase" assembles the core carbon skeleton, and the subsequent "oxidation phase" installs the necessary oxygen-containing functional groups in a precise order. acs.orgnih.gov This approach mimics nature's biosynthetic pathway where oxidations occur at specific allylic positions. acs.org

Key strategies for selective functionalization include:

Allylic Oxidation : The strategic placement of double bonds in synthetic intermediates allows for targeted allylic oxidation. For instance, a chromium(V) reagent was specifically developed for the robust installation of the C13 oxygenation on a taxane intermediate. nih.gov Selenium dioxide (SeO2) has also been used to introduce a hydroxyl group via allylic oxidation on a cyclohexene (B86901) ring within a taxane precursor. nih.gov

Radical-Based Functionalization : To install oxidation at the C10 position, a radical-based C-H functionalization was employed. nih.gov An alternative approach involved radical bromination followed by stereoretentive solvolysis with silver triflate (AgOTf) to achieve the desired C10 oxidation. acs.org

Selective Protection and Deprotection : The synthesis of taxanes often involves a complex sequence of protecting group manipulations to differentiate between multiple hydroxyl groups. researchgate.net For example, the selective deprotection of a p-methoxybenzyl (PMB) ether in the presence of a silyl (B83357) ether was achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Directed Reactions : The inherent structure of the taxane skeleton can guide the stereoselectivity of reactions. For example, the reduction of a C-ring moiety under Birch conditions, followed by oxygenation with singlet oxygen, resulted in a stereoselective diol formation on the convex face of the molecule. researchgate.net

Table 2: Reagents for Chemo- and Regioselective Functionalization in Taxane Synthesis

| Target Position | Reaction Type | Reagent(s) | Outcome | Reference |

|---|---|---|---|---|

| C13 | C-H Oxidation | Cr(V) reagent | Installation of C13 oxygenation (enone formation). | nih.gov |

| C10 | Radical C-H Functionalization | Radical bromination followed by AgOTf | Installation of C10 oxidation. | acs.org |

| Allylic C-H | Allylic Oxidation | SeO2 | Introduction of a hydroxyl group. | nih.gov |

| Alkyne | Selective Reduction | H2, Lindlar's catalyst | Formation of a Z-alkene from an alkyne. | nih.gov |

| PMB Ether | Selective Deprotection | DDQ | Removal of PMB group in the presence of other protecting groups. | nih.gov |

Green Chemistry Approaches in Taxane Synthesis

The original production of taxanes like Paclitaxel relied on extraction from the bark of the slow-growing Pacific yew tree, an unsustainable process. phytonbiotech.com While total chemical synthesis is possible, it is often not commercially viable due to low yields and the use of toxic solvents. phytonbiotech.comresearchgate.net Semi-synthesis from precursors like 10-Deacetylbaccatin-III is more common but still requires large plantations and significant quantities of hazardous solvents. phytonbiotech.comresearchgate.net

In response to these environmental and logistical challenges, green chemistry approaches have become increasingly important in the production of complex taxanes.

Plant Cell Fermentation (PCF®) : A significant advancement is the use of Plant Cell Fermentation (PCF®) technology. phytonbiotech.com This process uses cultivated plant cells in controlled bioreactors to produce paclitaxel and other taxanes. PCF® is recognized as a more sustainable and environmentally responsible manufacturing method. phytonbiotech.com

Benefits of PCF® :

Sustainability : It eliminates the need to harvest slow-growing yew trees, protecting natural ecosystems. phytonbiotech.com

Purity : Paclitaxel produced via PCF® has a cleaner impurity profile, which simplifies the purification process. phytonbiotech.com

Biosynthesis and Genetic Engineering : Research into the biosynthetic pathways of taxanes opens the door for producing them in genetically engineered microorganisms like Escherichia coli. drpress.org While challenges remain, this approach could offer a highly sustainable and scalable production platform in the future. drpress.org

These green chemistry strategies represent a shift towards more sustainable methods for obtaining complex and medicinally important molecules like taxanes, reducing the environmental impact associated with traditional production methods. researchgate.netthieme.de

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Key Structural Motifs for Biological Activity

Research into taxanes has revealed that while many possess functional groups, not all are essential for interaction with a biological target. nih.gov The specific arrangement and nature of the core structure and its substituents are paramount.

Modifications to the fundamental taxane (B156437) skeleton of taxuspine analogues have profound effects on their biological profiles. Studies have shown that a significant conformational change of the taxane core can result in unusual structure-activity relationships. acs.org For instance, the synthesis of simplified analogues, such as those where the macrocyclic C6 of a related compound, taxuspine X, is replaced by a bioisosteric oxygen atom, results in a 12-membered macrolactone condensed with ring A. nih.gov This demonstrates that the integrity of the original ring system is not always sacrosanct for retaining biological function.

Further modifications include the creation of carbocyclic taxane analogues. These derivatives, which retain most of the two-dimensional structural features of the natural product lead, can exhibit promising biological activity, such as P-glycoprotein (P-gp) inhibition. nih.gov The design of these "non-natural" natural products, which feature fewer functional moieties and a bioisosteric macrolactone ring, allows for easier synthesis while providing valuable SAR insights. nih.gov

Specific functional groups attached to the taxane core play a crucial role in defining the activity of Taxuspine D and its analogues. This compound itself possesses an enolacetate moiety and was found to inhibit the Ca2+-induced depolymerization of microtubules. nih.gov

A key finding is the unexpected tubulin-polymerizing activity of this compound, which is approximately half as potent as paclitaxel (B517696), despite lacking the structural elements typically considered essential for this bioactivity. acs.org This has been attributed to a major conformational change that allows the cinnamoyl group at the C-5 position to functionally mimic part of the crucial C-13 side chain of paclitaxel. acs.org

In the context of multidrug resistance (MDR) reversal, the nature of the substituents is also critical. Studies on simplified taxane analogues have demonstrated the importance of an acyloxy side chain at the C-13 position. nih.gov Specifically, analogues bearing a benzoyloxy moiety at C-13 have been shown to be good inhibitors of P-glycoprotein. nih.gov This highlights that the cinnamoyloxy and acetoxy groups are not merely passive decorations but are integral to the molecule's interaction with its biological targets.

The three-dimensional conformation of a molecule is a determining factor in its biological activity, as it dictates how the molecule fits into its target's binding site. nih.govdrugdesign.org For this compound, a significant conformational change induced by the C-12/C-13 double bond is believed to be the reason for its unexpected bioactivity. acs.org This specific structural feature forces the molecule into a shape where the C-5 cinnamoyl group can adopt a position that mimics the function of the paclitaxel side chain, thereby promoting tubulin polymerization. acs.org

Molecular modeling studies on related compounds, such as modified Taxuspines U and X, support this view. These studies revealed that the analogues could adopt a conformation similar to the bioactive conformation of paclitaxel, allowing them to be accommodated within the proposed binding site on tubulin. arkat-usa.org The conformational analysis of various synthetic analogues, often using NMR-based techniques in conjunction with computational calculations, is therefore essential to rationalize observed activities and guide the design of new compounds. nih.gov

Rational Design and Synthesis of this compound Derivatives

The insights gained from SAR and conformational studies provide a foundation for the rational design of new derivatives with potentially enhanced or more specific activities.

A primary goal in the design of taxuspine analogues has been the modulation of P-glycoprotein (P-gp), a transporter protein heavily implicated in multidrug resistance (MDR) in cancer cells. nih.gov Several natural and semisynthetic taxoids that lack cytotoxicity have been identified as potent P-gp inhibitors. nih.gov

The rational design process involves making targeted chemical changes to the lead compound to improve its interaction with P-gp. Based on previous studies indicating the importance of an acyloxy moiety at C-13, a simplified taxane (compound 6 in the table below) was synthesized with a benzoyloxy group at this position. nih.gov This derivative proved to be an efficient P-gp inhibitor, validating the design strategy. nih.gov Such targeted modifications are central to developing agents that can reverse MDR, a significant challenge in chemotherapy. nih.gov

The total synthesis of complex natural products like taxuspines is often difficult and costly. nih.gov This has driven the effort to design and synthesize structurally simplified analogues that are more accessible but retain or even improve upon the biological properties of the parent compound. nih.govacs.org

This approach is based on the principle that not all functional groups of a natural product are essential for its biological activity. nih.gov Researchers have successfully designed and synthesized simplified diterpenoids and carbocyclic taxanes related to taxuspines. nih.gov For example, a simplified analogue was designed to retain key features for P-gp inhibition while removing synthetically challenging stereocenters. nih.gov One such "non-natural" taxane, synthesized via Yamaguchi macrolactonization, demonstrated significant P-gp inhibitory activity, as detailed in the table below. nih.gov

| Compound | Description | P-gp Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6 | A simplified "non-natural" taxane analogue related to taxuspine X, bearing a benzoyloxy moiety on C13. | 7.2 x 10-6 M | nih.gov |

This successful design of simplified yet potent analogues represents a significant step forward, potentially enabling the development of new therapeutic agents that are easier to produce. nih.gov

Comparative SAR Studies with Other Taxoids

Comparative SAR studies of this compound and its relatives against other taxoids reveal important distinctions in their biological activities. A broad analysis of 35 different taxoids isolated from Taxus cuspidata showed that growth inhibition activity is influenced by a combination of geometric and topological factors, including partial charges and the number of directly bonded hydrogens. termedia.pl

Studies on simplified taxuspine X analogues have demonstrated the critical importance of an acyloxy moiety at the C13 position for MDR reversal activity. nih.gov Specifically, an analogue bearing a benzoyloxy moiety at C13 proved to be a highly effective inhibitor of P-glycoprotein (P-gp), a key protein involved in MDR. nih.gov In contrast, a similar analogue lacking this C13 side chain showed no P-gp inhibitory activity. nih.gov This underscores the C13 position as a critical determinant of activity in this subclass of taxoids, distinguishing them from other taxoids where different structural elements might be paramount. nih.gov Further modifications, such as creating a smaller carbocyclic ring, also yielded compounds with promising P-gp inhibitory activity, indicating that the taxane core is amenable to significant structural changes while retaining biological function. nih.gov

Some taxoids that are structurally dissimilar to paclitaxel have been found to be effective against tumor cell lines exhibiting a multidrug resistance phenotype. researchgate.net

Activity Comparison with Clinically Relevant Taxanes

A primary distinction between taxuspines and clinically relevant taxanes like paclitaxel and docetaxel (B913) lies in their mechanism of action and biological endpoint. Paclitaxel and docetaxel are potent cytotoxic agents used in chemotherapy; their clinical utility is derived from their ability to bind to β-tubulin, disrupt microtubule dynamics, and induce cell death. nih.gov However, their effectiveness can be limited by MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), for which they are substrates. nih.gov

In stark contrast, this compound and related non-cytotoxic taxoids function not as direct anticancer agents, but as MDR modulators or reversal agents. nih.govnih.gov They work by inhibiting the function of P-gp, thereby preventing the efflux of co-administered chemotherapeutic drugs and restoring their efficacy in resistant cancer cells. nih.govpsu.edu

Research on synthetic taxoids demonstrates this functional difference clearly. For example, the taxoid analogue 5-O-benzoylated taxinine (B26179) K (BTK) was shown to reverse resistance to paclitaxel, doxorubicin, and vincristine (B1662923) in cancer cell lines that overexpress P-gp. psu.edu The table below illustrates the potent MDR reversal activity of BTK, showing its ability to reduce the concentration of paclitaxel required to kill 50% of the resistant cells (IC50), making them more sensitive to the drug.

| Compound | Concentration (µM) | Paclitaxel IC50 (nM) | Relative Resistance |

|---|---|---|---|

| Control (no modulator) | - | 1500 | 100 |

| BTK | 0.3 | 450 | 30 |

| 1.0 | 90 | 6 | |

| 3.0 | 20 | 1.3 | |

| Verapamil (Reference) | 3.0 | 150 | 10 |

This functional divergence is a direct consequence of their structural differences and represents a critical point of comparison.

Mechanisms of Biological Action: Preclinical Cellular and Molecular Research

Microtubule Dynamics Modulation

The stability and dynamics of microtubules are fundamental to various cellular processes, and their modulation represents a key mechanism for the action of many therapeutic compounds. Taxuspine D has been a subject of preclinical research to understand its influence on these critical cellular structures.

Inhibition of Ca2+-Induced Microtubule Depolymerization in in vitro Systems

This compound, a taxane (B156437) diterpenoid isolated from the Japanese yew Taxus cuspidata, has demonstrated a significant ability to interfere with the depolymerization of microtubules. nih.govnih.gov In in vitro settings, this compound markedly inhibits the depolymerization of microtubules that is induced by calcium ions (Ca2+). nih.govnih.gov This inhibitory action on Ca2+-induced depolymerization suggests that this compound plays a role in stabilizing microtubules, preventing their breakdown under conditions that would normally lead to their disassembly. nih.gov

Investigation of Binding Sites on Tubulin and Polymerization Effects

The interaction of this compound with tubulin, the protein subunit of microtubules, has been investigated through computational docking studies. These studies aimed to elucidate the specific binding sites and the conformational effects of this interaction.

Research utilizing molecular modeling has indicated that this compound likely binds to the β-tubulin subunit. nih.gov A key finding from these docking studies is that the cinnamoyl side chain at the C-5 position of this compound appears to mimic the function of the C-13 side chain of paclitaxel (B517696). nih.gov The paclitaxel binding site is a well-characterized pocket on β-tubulin that, when occupied, stabilizes the microtubule structure. mdpi.comnih.govelifesciences.org The prediction that the C-5 side chain of this compound occupies a similar conformational space as paclitaxel's C-13 side chain suggests a similar mechanism of action in promoting microtubule stability. nih.gov

It is important to note that these findings are based on computational models and molecular dynamics simulations, which provide a theoretical framework for understanding the interaction between this compound and tubulin. nih.gov Further experimental validation through techniques such as X-ray crystallography or cryo-electron microscopy would be necessary to confirm the precise binding site and the exact conformational changes induced by this compound.

Comparative Analysis of Microtubule Stabilizing Activity with other Taxanes

The microtubule-stabilizing effect of this compound has been considered in the context of other known taxanes, most notably paclitaxel and docetaxel (B913). While direct quantitative comparisons of the stabilizing activity of this compound with these clinical drugs are not extensively available in the reviewed literature, a qualitative assessment can be made based on its described effects and the activities of other taxoids.

This compound's ability to inhibit Ca2+-induced microtubule depolymerization places it in the category of microtubule-stabilizing agents, similar to paclitaxel. nih.govresearchgate.net However, the potency of this stabilization can vary significantly among different taxane compounds. For instance, studies on other novel taxanes isolated from Taxus species have shown that not all possess microtubule-stabilizing properties; some have been found to have no effect on tubulin assembly, in contrast to both paclitaxel and this compound. researchgate.net

The structural features of taxanes play a crucial role in their interaction with tubulin and, consequently, their biological activity. For example, the side chain at the C-13 position of paclitaxel is known to be critical for its potent microtubule-stabilizing and cytotoxic effects. nih.gov The affinity of different taxanes for the microtubule binding site can be quantified and compared, as shown in the table below for paclitaxel and its analogues. While a direct comparison with this compound is not provided, this data illustrates the structure-activity relationship within the taxane family.

| Compound | Apparent Equilibrium Constant (Kapp) for Microtubule Binding (M-1) | Critical Concentration for Tubulin Assembly (µM) | Relative Cytotoxicity (Compared to Paclitaxel) |

|---|---|---|---|

| Paclitaxel | 1.2 x 107 | ~1.5 | 1 |

| 2'-deoxy-PTX | 1.1 x 105 | ~6.0 | ~1/400 |

| Baccatin (B15129273) III | 3.6 x 104 | >10 | ~1/2000 |

This table presents a comparative analysis of the microtubule-stabilizing and cytotoxic effects of paclitaxel and its key analogues. The data highlights the importance of the C-13 side chain and the 2'-hydroxyl group for potent activity. Data sourced from quantitative analysis of paclitaxel derivatives. nih.gov

Cellular Transport Protein Modulation

In addition to its effects on microtubule dynamics, the potential for this compound and its analogues to modulate cellular transport proteins, particularly those involved in multidrug resistance, has been an area of significant research interest.

Research on P-Glycoprotein (P-gp) Inhibitory Activity in Cell Models

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a major role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.gov Several non-taxol-type taxoids have been investigated for their ability to inhibit P-gp.

While direct experimental data on the P-gp inhibitory activity of this compound is limited in the available literature, studies on closely related taxuspine analogues provide strong evidence for the potential of this class of compounds to act as P-gp inhibitors. For example, research on simplified, non-cytotoxic analogues of taxuspine X has demonstrated potent P-gp inhibitory activity. nih.gov These studies often utilize cell models that overexpress P-gp, such as murine T-lymphoma cells (L5178 MDR1), to assess the ability of a compound to block the efflux of a fluorescent P-gp substrate like Rhodamine 123. nih.gov The inhibition of P-gp leads to an increase in the intracellular accumulation of the substrate.

The table below summarizes the P-gp inhibitory activity of several synthetic taxuspine X analogues, highlighting their potency in terms of IC50 values.

| Compound | Description | P-gp Inhibition IC50 (µM) | Cell Model |

|---|---|---|---|

| Analogue 6 | Simplified taxuspine X analogue | 7.2 | L5178 MDR1 |

| Analogue 7 | Carbocyclic taxane related to taxuspine X | 24 | L5178 MDR1 |

| Cyclosporine A | Known P-gp inhibitor (Reference) | 0.67 | L5178 MDR1 |

This table shows the 50% inhibitory concentration (IC50) of simplified taxuspine X analogues on P-glycoprotein (P-gp) mediated efflux in a multidrug-resistant cell line. Data sourced from a study on structurally simplified taxanes. nih.gov

Mechanisms of Multidrug Resistance (MDR) Reversal by this compound Analogues

The primary mechanism by which taxuspine analogues are proposed to reverse multidrug resistance is through the direct inhibition of P-glycoprotein. nih.govnih.gov By blocking the function of this efflux pump, these compounds prevent the removal of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy. nih.govresearchgate.net

Studies on various non-taxol-type taxoids have shown that they can effectively reverse resistance to a range of anticancer drugs, including vincristine (B1662923) and paclitaxel, in cell lines that overexpress P-gp. researchgate.net The reversal of MDR is often assessed by measuring the increase in the intracellular accumulation of a cytotoxic drug in the presence of the potential MDR modulator.

Research on novel taxinine (B26179) analogues, which share a similar taxane core with taxuspines, has demonstrated their ability to significantly increase the intracellular concentration of the P-gp substrate Rhodamine 123 in a dose-dependent manner. nih.gov This effect was found to be more potent than that of the established P-gp inhibitor verapamil.

| Compound | Concentration (µM) | Fold Increase in Intracellular Rhodamine 123 Concentration | Cell Line |

|---|---|---|---|

| Taxinine Analogue 9 | 5 | 2.3 | KB/V (Vincristine-resistant) |

| 10 | 2.9 | ||

| 20 | 3.2 | ||

| Verapamil (Reference) | 10 | 1.88 |

This table illustrates the multidrug resistance (MDR) reversal activity of a taxinine analogue by showing the fold increase in the intracellular concentration of a P-glycoprotein substrate compared to a known inhibitor. Data sourced from a study on the synthesis and biological evaluation of taxinine analogues. nih.gov

These findings suggest that the mechanism of MDR reversal by these taxoid analogues involves competitive or non-competitive inhibition of the P-gp drug-binding site, which leads to a saturation of the efflux pump and a subsequent increase in the intracellular concentration of co-administered anticancer drugs. nih.govresearchgate.net

Effects on Cellular Processes in Research Models

Cell Cycle Progression Analysis in in vitro Studies

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The progression through the different phases of the cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). wikipedia.orgmdpi.comnih.gov The G1/S transition is a critical checkpoint, and its progression is largely driven by the activity of Cyclin D-CDK4/6 complexes. wikipedia.orgnih.gov These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that, in turn, promote the expression of genes necessary for S phase entry. mdpi.com

Induction of Apoptosis in Specific Cell Lines (e.g., tumor cell lines)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. frontiersin.org Natural products, including various terpenes, have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development. frontiersin.org Taxanes, as a class of diterpenes, are well-known for their ability to induce apoptosis. frontiersin.org

Extracts from Taxus Yunnanensis, which contain a variety of taxoids, have been demonstrated to induce apoptosis in multiple cancer cell lines. nih.gov The mechanism of this apoptosis induction appears to be, at least in part, through the activation of the extrinsic pathway, involving the upregulation of death receptors like Fas and TRAIL/DR5. nih.gov This upregulation can make tumor cells more susceptible to immune-mediated killing. nih.gov While the specific contribution of this compound to this effect is not explicitly detailed, the apoptotic activity of the broader extract suggests that its constituent compounds, potentially including this compound, play a role in this process.

Modulation of Signal Transduction Pathways (e.g., JAK/STAT3) in Research

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, regulating genes involved in cell proliferation, differentiation, survival, and immune responses. frontiersin.orgmdpi.comnih.gov Dysregulation of the JAK/STAT pathway, particularly the persistent activation of STAT3, is frequently observed in various cancers and contributes to tumorigenesis by promoting cell growth, preventing apoptosis, and mediating immune evasion. nih.govhtct.com.br

The JAK/STAT pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. nih.govhtct.com.br Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression. nih.gov The pathway is negatively regulated by several mechanisms, including the suppressor of cytokine signaling (SOCS) proteins. frontiersin.orgmdpi.com

While direct evidence of this compound modulating the JAK/STAT3 pathway is not available in the provided search results, the known effects of other natural compounds on this pathway suggest it as a potential target. For instance, follicle-stimulating hormone (FSH) has been shown to positively modulate the JAK/STAT pathway in bovine granulosa cells. nih.gov Given the role of the JAK/STAT pathway in cancer, investigating the potential interaction of this compound with this signaling cascade could provide valuable insights into its biological activity.

Preclinical in vivo Studies in Non-Human Animal Models

Investigation of Biological Activities in Animal Models of Disease (e.g., xenograft models)

Xenograft models, where human tumor cells or patient-derived tumor tissue is implanted into immunodeficient mice, are crucial tools in preclinical cancer research for evaluating the efficacy of potential anticancer agents. nih.govuin-alauddin.ac.idd-nb.info These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth and can provide data that is more predictive of clinical outcomes compared to in vitro studies alone. championsoncology.comoatext.com There are different types of xenograft models, including ectopic, orthotopic, and patient-derived xenografts (PDXs), each with its own advantages and applications. nih.govuin-alauddin.ac.id

While specific in vivo studies on this compound in xenograft models were not found in the provided search results, the general use of such models for evaluating novel anticancer compounds is well-established. For example, a study on the monoterpene perillyl alcohol showed its effectiveness in causing cell death in a breast cancer model. frontiersin.org Similarly, celastrol (B190767) was found to prevent the growth of human glioblastoma xenografts. frontiersin.org The evaluation of this compound in relevant xenograft models would be a critical next step in determining its potential as a therapeutic agent.

Pharmacodynamic Endpoints and Target Engagement in Animal Systems

Pharmacodynamic studies are crucial for understanding the effects of a drug on the body and its target engagement. For taxanes, a key pharmacodynamic endpoint is the stabilization of microtubules. While the broader class of taxanes is known to achieve this by binding to the β-tubulin subunit of microtubules, leading to the inhibition of mitosis and ultimately cell death, specific in vivo data for this compound remains limited in publicly available scientific literature.

Research has primarily focused on in vitro assessments. One study highlighted that this compound exhibits potent inhibitory activity against the depolymerization of microtubules induced by calcium ions (Ca2+). nih.gov In fact, its activity in inhibiting microtubule depolymerization was found to be approximately one-half to one-third of that observed for paclitaxel, a well-characterized taxane. This suggests that this compound directly engages with and stabilizes microtubules, which is the hallmark of taxane activity.

However, dedicated studies in animal models to measure specific pharmacodynamic endpoints for this compound, such as the degree of microtubule bundling in tumor tissues or the duration of mitotic arrest in vivo, are not extensively reported. Such studies would be essential to establish a clear dose-response relationship and to understand the kinetics of its target engagement in a whole-animal system. Without these, a comprehensive profile of its in vivo pharmacodynamics cannot be fully constructed.

Evaluation of Efficacy in Relevant Non-Human Biological Systems

The evaluation of a compound's efficacy in relevant non-human biological systems, such as in vivo cancer models, is a critical step in preclinical development. For this compound, which was first isolated from the Japanese yew Taxus cuspidata, the primary expectation is anti-cancer activity due to its taxane structure. nih.gov

While the in vitro data on microtubule stabilization strongly suggests potential anti-proliferative effects, comprehensive in vivo efficacy studies for this compound have not been widely published. The general mechanism of taxanes involves disrupting the normal function of the mitotic spindle, a key cellular apparatus for cell division. This disruption leads to cell cycle arrest and apoptosis. It is hypothesized that this compound would follow a similar mechanism of action in vivo.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the interaction between a ligand, such as Taxuspine D, and its macromolecular target.

Computational studies on taxane (B156437) analogues provide a framework for understanding how this compound might interact with key cellular targets like tubulin and P-glycoprotein (P-gp).

Tubulin Interaction: Molecular modeling studies on related compounds, such as Taxuspine U and X, have shown that they can adopt a bioactive conformation similar to that of paclitaxel (B517696). researchgate.netarkat-usa.org This allows them to be well-accommodated within the tubulin binding site, as described by pseudoreceptor models. researchgate.netarkat-usa.org These models help predict how this compound could bind to and stabilize microtubules, a mechanism shared by potent anticancer taxanes.

P-glycoprotein (P-gp) Interaction: P-gp is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer by effluxing therapeutic agents out of the cell. researchgate.netgenome.jp Taxanes are known substrates for P-gp. researchgate.net Molecular docking and dynamics studies have been employed to investigate the efflux mechanism of P-gp and to characterize distinct drug-binding sites. researchgate.net Docking studies on simplified taxane analogues related to Taxuspine X have been used to rationalize their activity as P-gp inhibitors. researchgate.netnih.gov These computational models predict how compounds like this compound could bind within the transmembrane domains of P-gp, potentially inhibiting its function and reversing multidrug resistance.

| Target Protein | Predicted Interaction for Taxane Analogues | Computational Method | Reference |

| Tubulin | Adopts a paclitaxel-like conformation, fitting into the binding pocket. | Molecular Modeling, Pseudoreceptor Models | researchgate.netarkat-usa.org |

| P-glycoprotein (P-gp) | Binds to sites within the transporter, inhibiting substrate efflux. | Molecular Docking, Molecular Dynamics | researchgate.netnih.gov |

The stability of a ligand-target complex is determined by various non-covalent intermolecular forces. malvernpanalytical.com The analysis of these interactions is a key output of docking simulations, revealing the structural basis for binding affinity and specificity. nih.gov

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and its receptor. nih.gov In studies of taxanes, pharmacophore models identify key hydrogen bond donor and acceptor features as essential for activity. arkat-usa.orgwikipedia.org For instance, docking studies of various ligands with P-gp have highlighted the importance of hydrogen bonds with specific amino acid residues (e.g., THR37, ALA42, ARG40, ARG47) for the stability of the complex. nih.gov

Hydrophobic Interactions: These interactions, driven by the tendency of non-polar groups to aggregate in an aqueous environment, are major contributors to binding affinity. nih.govresearchgate.net Pharmacophore models for taxanes consistently feature hydrophobic regions as critical for binding to both tubulin and P-gp. arkat-usa.orgwikipedia.org Optimized hydrophobic interactions are a hallmark of molecular recognition and are crucial for stabilizing ligands within the binding pocket of their targets. nih.gov

Pharmacophore Modeling and Development

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. wikipedia.org Pharmacophore modeling is a powerful tool in drug design and virtual screening. mdpi.comdovepress.com

In the absence of a high-resolution crystal structure of the ligand-target complex, ligand-based pharmacophore models can be generated from a set of structurally diverse molecules known to be active against a target. wikipedia.orgnih.gov

P-gp Inhibitor Model: A ligand-based pharmacophore model was developed to describe the interactions of taxanes with P-gp. researchgate.netnih.gov This model, derived from active, simplified analogues of Taxuspine X, was the first to define the key interaction points for taxanes with the P-gp transporter. researchgate.netnih.gov

Microtubule-Stabilizing Agent (MSAA) Model: For tubulin-targeting agents, a ligand-based pharmacophore model was developed using a set of known MSAAs. researchgate.net This model identified the essential features required for microtubule-stabilizing activity, including a hydrophobic or aromatic group, two hydrogen-bond acceptors, and one hydrogen-bond donor. researchgate.net Such models are invaluable for understanding the structure-activity relationships (SAR) of compounds like this compound.

| Pharmacophore Model | Target | Key Features Identified | Reference |

| Taxane-P-gp Model | P-glycoprotein | Describes interactions of taxanes with P-gp based on active analogues. | researchgate.netnih.gov |

| MSAA Model | Tubulin | One hydrophobic/aromatic group, two H-bond acceptors, one H-bond donor. | researchgate.net |

Pharmacophore models serve as 3D queries for searching large chemical libraries to identify novel compounds that possess the required features for biological activity. dovepress.commdpi.com

Virtual Screening: The generated pharmacophore models for P-gp inhibition or tubulin binding can be used to screen databases like ZINC or ChEMBL. nih.gov This process filters vast libraries to enrich a list of "hits"—molecules that are predicted to be active and can be prioritized for experimental testing. mdpi.commdpi.com This approach accelerates the discovery of new lead compounds. nih.gov

Rational Drug Design: Pharmacophore models provide crucial insights that guide the rational design of new analogues. researchgate.net By understanding the key features required for interaction with a target, medicinal chemists can design and synthesize simplified or modified versions of complex natural products like this compound, aiming for improved activity, selectivity, or pharmacokinetic properties. researchgate.netarkat-usa.org

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method that analyzes the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. wikipedia.org MD simulations offer deeper insights into the conformational flexibility of both the ligand and the target protein, which is often missed in static docking studies. mdpi.comnih.gov

MD simulations have been applied to study the efflux mechanism of P-gp, revealing the large conformational changes the protein undergoes during its transport cycle. researchgate.net Such simulations can also be used to generate an ensemble of different protein conformations, which can then be used for more robust "ensemble docking" approaches. mdpi.com In the context of taxanes, MD simulations have been used to study related compounds like Taxuspine C, helping to understand their dynamic behavior and interactions. researchgate.net For this compound, MD simulations could be used to validate docking poses, calculate binding free energies, and explore the dynamic stability of its interactions with targets like tubulin and P-gp, providing a more accurate picture of its mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a class of compounds like taxanes, QSAR models can be developed to predict their anticancer activity based on their structural features. nih.govacs.orgnih.gov The first step in developing a QSAR model is to compile a dataset of taxane analogues with their experimentally measured biological activities (e.g., IC50 values against a cancer cell line). researchgate.netscirp.org For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. scirp.org A successful QSAR model can then be used to predict the biological activity of new, untested taxane derivatives, including isomers or derivatives of this compound. acs.orgnih.gov This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing. acs.orgnih.gov The statistical robustness and predictive power of the QSAR models are rigorously assessed through internal and external validation techniques. nih.gov

A key outcome of QSAR studies is the identification of the specific physicochemical properties or structural features that are most important for the biological activity of the compounds. researchgate.netacs.org These properties are represented by the molecular descriptors that are selected in the final QSAR model. Molecular descriptors can be broadly categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode (e.g., electronic, steric, hydrophobic, topological). researchgate.net

For taxane analogues, QSAR studies have often found that hydrophobicity and steric parameters of the substituents are major determinants of their anticancer activity. nih.govacs.orgnih.govresearchgate.net For example, descriptors related to the molar refractivity (a measure of volume and polarizability) and hydrophobicity (such as logP) of substituents at various positions on the taxane core have been shown to be highly correlated with their activity against different cancer cell lines. acs.orgnih.gov Identifying these key descriptors provides valuable insights into the mechanism of action and helps medicinal chemists to rationally design new derivatives with improved potency. csic.es For instance, if a QSAR model indicates that a bulky, hydrophobic group at a certain position enhances activity, chemists can focus on synthesizing new analogues with these features.

| Descriptor Type | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and counts of specific atoms/groups. |

| Topological (2D) | Connectivity indices, Topological Polar Surface Area (TPSA) | Atomic connectivity and 2D structural features. researchgate.net |

| Geometrical (3D) | Molecular surface area, Molecular volume, Molar Refractivity (MR) | 3D shape and size of the molecule. acs.org |

| Electronic | Dipole moment, Partial charges | Distribution of electrons within the molecule. |

| Hydrophobic | LogP (partition coefficient) | The lipophilicity or hydrophobicity of the molecule. acs.org |

Future Research Directions and Research Gaps

Emerging Methodologies in Taxane (B156437) Research

The application of modern high-throughput technologies is essential to accelerate the understanding of lesser-known taxanes such as Taxuspine D. These methodologies offer the potential to bypass the slow, traditional methods of natural product research and provide a comprehensive view of the compound's biology.

A significant gap in the current understanding of this compound is the lack of knowledge regarding its biosynthetic pathway. While the pathway for Paclitaxel (B517696) has been extensively studied, involving an estimated 19 enzymatic steps, the specific enzymes and regulatory networks leading to the formation of this compound are unknown. nih.govnih.govresearchgate.net Advanced omics technologies provide a powerful toolkit to address this gap. mdpi.comjusst.orgmdpi.com

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Taxus species that produce this compound can help identify candidate genes involved in its biosynthesis. Comparative transcriptomics of high- and low-producing cell lines or tissues can pinpoint specific cytochrome P450s, acyltransferases, and other modifying enzymes. oup.com

Proteomics: Quantitative proteomic analysis can identify the proteins that are differentially expressed in correlation with this compound production, directly confirming the functional enzymes in the pathway. oup.com

Metabolomics: Untargeted metabolomics can map the metabolic landscape of Taxus cells, identifying precursors and intermediates in the this compound pathway and revealing how its production is integrated with the cell's broader metabolism. mdpi.com

By integrating these multi-omics datasets, researchers can construct a putative biosynthetic pathway, enabling efforts for its heterologous reconstruction in microbial or plant chassis for sustainable production. plantae.org Furthermore, these technologies can be applied to cell lines treated with this compound to uncover its mechanism of action by observing global changes in gene expression, protein levels, and metabolite profiles. nih.gov

Table 1: Application of Omics Technologies in Future this compound Research

| Omics Technology | Research Application for this compound | Potential Outcomes |

| Genomics | Whole-genome sequencing of a this compound-producing species. | Identification of gene clusters associated with taxane biosynthesis. |

| Transcriptomics | RNA-seq analysis of Taxus cells under different conditions. | Discovery of specific enzyme-encoding genes (e.g., hydroxylases, acetyltransferases) unique to the this compound pathway. |

| Proteomics | Comparative protein profiling of high vs. low this compound-producing tissues. | Validation of enzymes involved in biosynthesis and identification of regulatory proteins. |

| Metabolomics | Metabolic fingerprinting of Taxus extracts. | Elucidation of precursors, intermediates, and downstream metabolites; understanding metabolic flux. |

The primary target for major taxanes like Paclitaxel is β-tubulin, where binding stabilizes microtubules and arrests cell division. nih.govmdpi.com High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in visualizing how taxanes bind to the microtubule lumen, revealing the precise conformational changes that lead to stabilization. nih.govelifesciences.orgresearchgate.net These studies show that different microtubule-stabilizing agents can have distinct effects on the microtubule lattice structure. escholarship.org

A critical research gap is the complete absence of structural data for the interaction between this compound and its cellular target(s). Future research must prioritize obtaining a high-resolution structure of the this compound-tubulin complex using cryo-EM or X-ray crystallography. nih.govmdpi.commdpi.com Such a structure would:

Identify the specific binding pocket and key interacting amino acid residues.

Reveal the unique conformational changes induced in the tubulin heterodimer by this compound.

Explain differences in activity between this compound and other taxanes like Paclitaxel or Baccatin (B15129273) III. biorxiv.org

Provide a structural basis for the rational design of novel analogues with improved binding affinity or specificity.

Table 2: Structural Biology Research Gaps for this compound

| Feature | Paclitaxel (Taxol®) | This compound |

| Primary Target | β-tubulin nih.gov | Presumed to be β-tubulin, but requires confirmation. |

| Binding Site | Known site within the microtubule lumen. elifesciences.org | Unknown. |

| High-Resolution Structure | Cryo-EM and crystal structures of tubulin complexes exist. nih.govbiorxiv.org | Major Research Gap: No structural data available. |

| Induced Conformation | Promotes a "straight" tubulin conformation, stabilizing the microtubule lattice. elifesciences.org | Unknown; structural studies are needed to determine its effect. |

For this compound, where the base molecule is known but its potential is unexplored, AI and ML offer a powerful path forward. Future research should focus on: